Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 2-amino-1,3-thiazole-5-carboxylate and tert-butyl 2-alkoxy-1,3-thiazole-5-carboxylate.
Oxidation: Products include tert-butyl 2-bromo-1,3-thiazole-5-sulfoxide and tert-butyl 2-bromo-1,3-thiazole-5-sulfone.
Reduction: Products include tert-butyl 2-bromo-1,3-thiazolidine-5-carboxylate.
Scientific Research Applications
Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
- Tert-butyl 2-bromo-1,3-thiazole-6-carboxylate
Uniqueness
Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Biological Activity
Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate is a member of the thiazole family, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features that may confer various biological effects. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H10BrN2O2S and a molecular weight of approximately 265.14 g/mol. The compound includes a bromine atom at the 2-position of the thiazole ring and a tert-butyl ester functional group, which enhances its solubility and reactivity.
The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit various enzymes, including proteases and kinases, which play crucial roles in cellular functions. For instance, studies indicate that these compounds can disrupt biochemical pathways by binding to the active sites of enzymes, thereby inhibiting their activity .
- Cellular Effects : The compound influences cellular processes such as gene expression and cell signaling pathways. Research shows that thiazoles can alter cellular metabolism and induce apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example:
- Inhibition of Cancer Cell Proliferation : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .
- Selectivity Against Cancer Cells : Compounds structurally similar to this compound have been tested for selectivity against cancer cells compared to normal cells. For instance, certain derivatives have shown higher potency against neoplastic cells while exhibiting lower toxicity towards non-cancerous cells .
Antimicrobial Activity
Thiazole derivatives also exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:
Properties
Molecular Formula |
C8H10BrNO2S |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
tert-butyl 2-bromo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 |
InChI Key |
MEZLOYVAFCFMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)Br |
Origin of Product |
United States |
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